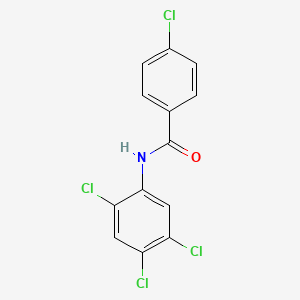

4-chloro-N-(2,4,5-trichlorophenyl)benzamide

Description

4-Chloro-N-(2,4,5-trichlorophenyl)benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a 2,4,5-trichlorophenylamine moiety. The compound’s structure is characterized by three chlorine atoms on the phenyl ring attached to the amide nitrogen, conferring significant electron-withdrawing effects and enhanced lipophilicity. This structural motif is common in agrochemical and pharmaceutical intermediates, where halogenation often improves bioactivity and environmental stability .

Properties

IUPAC Name |

4-chloro-N-(2,4,5-trichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO/c14-8-3-1-7(2-4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIGXNCTLLMFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

4-chloro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

- Electron-Withdrawing vs. Donating Groups: The 2,4,5-trichlorophenyl group in the target compound induces greater electron withdrawal compared to 3-chlorophenyl () or methoxy-substituted analogs ().

- Steric Hindrance : The 2,4,5-trichloro substitution creates steric bulk, which may reduce rotational freedom and influence crystal packing. This contrasts with less-substituted derivatives like 4-chloro-N-(3-chlorophenyl)benzamide, which exhibits planar amide groups in its crystal structure .

Physicochemical Properties

Table 2: Physicochemical Data from Crystallographic Studies

- Lipophilicity: The 2,4,5-trichlorophenyl group increases logP compared to methoxy or monosubstituted analogs, favoring nonpolar environments. This property is critical in agrochemical formulations .

- Hydrogen Bonding : Derivatives with sulfonamide groups (e.g., 5-chloro-N-(4-chlorophenyl)-2-sulfonamide, ) exhibit enhanced hydrogen bonding, improving solubility in polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.